B1578833 [Pyr-11]-beta-Amyloid (11-42)

[Pyr-11]-beta-Amyloid (11-42)

Cat. No.: B1578833
M. Wt: 3317.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Terminally Truncated and Modified Aβ Isoforms in Neurodegeneration

The processing of the amyloid precursor protein (APP) results in a variety of Aβ isoforms with different lengths at both the N-terminus and C-terminus. d-nb.info Beyond simple variations in length, Aβ peptides can undergo post-translational modifications, including pyroglutamylation, which significantly alters their properties. d-nb.infonih.gov N-terminal truncation, the shortening of the peptide chain at the amino-terminal end, can increase the propensity of Aβ to form aggregates. d-nb.info

Several N-terminally truncated Aβ species have been identified in the brains of individuals with Alzheimer's disease. nih.gov For instance, Aβ4-42 is a relatively abundant species in both Alzheimer's and vascular dementia. d-nb.infonih.gov Studies have shown that initial insoluble Aβ aggregates are largely composed of N-terminally truncated Aβ42 variants, including those starting at positions 4, 5, 8, or 9. nih.gov The presence of these truncated forms is not limited to late-stage Alzheimer's, as they have also been found in the brains of young individuals with Down's syndrome, a condition with similar pathology to Alzheimer's, and in preclinical stages of the disease. frontiersin.orgfrontiersin.org This suggests their involvement in the very early stages of amyloid deposition. frontiersin.orgfrontiersin.org

Significance of Pyroglutamate-Modified Aβ Species in Alzheimer's Disease Pathology

A particularly significant modification of N-terminally truncated Aβ is the formation of a pyroglutamate (B8496135) (pE) at the N-terminus. This occurs when an exposed N-terminal glutamate (B1630785) residue undergoes cyclization. nih.gov Pyroglutamate-modified Aβ peptides are considered major constituents of amyloid deposits in Alzheimer's disease. nih.govkarger.com The conversion to a pyroglutamate form is believed to protect the Aβ peptide from degradation, thereby increasing its stability. nih.gov

The most common pyroglutamate-modified species is AβpE3-42, which is formed after the cleavage of the first two amino acids and subsequent modification of the exposed glutamate at position 3. oup.com This form is highly amyloidogenic, neurotoxic, and a key component of senile plaques. oup.com Research indicates that AβpE3-42 accumulates in the brain even before the onset of clinical symptoms, suggesting it may act as a seed for the formation of pathological amyloid aggregates. nih.govoup.com In fact, pyroglutamate-modified Aβ peptides are the predominant N-terminal truncated species found in the brains of individuals with Alzheimer's. nih.gov Another significant, though less studied, pyroglutamate-modified form is AβpE11-x, which results from truncation at position 11. nih.govnih.gov

Specific Focus on [Pyr-11]-beta-Amyloid (11-42) in Research

[Pyr-11]-beta-Amyloid (11-42), also denoted as AβpE11-42, is an isoform of the amyloid-beta peptide that begins with a pyroglutamic acid at position 11. vwr.com This specific species has been identified in the brains of individuals with Alzheimer's disease and Down's syndrome. frontiersin.orgfrontiersin.orgnih.gov In fact, in Down's syndrome, AβpE11 has been detected even before birth. nih.gov

Research has shown that AβpE11-42 is one of the most common proteoforms in human cerebrospinal fluid (CSF), alongside other Aβ species. nih.govfrontiersin.org Studies have detected AβpE11-42 in the insoluble fractions of brain lysates from individuals with Alzheimer's disease, those with pathological aging, and non-demented controls. nih.gov

Confocal microscopy has revealed that AβpE11 often forms the central core of senile plaques in the cerebral cortex of Alzheimer's patients, with AβpE3 colocalizing in the same plaques. nih.gov This observation has led to the hypothesis that AβpE11 may serve as a nucleation site for the formation of these plaques. nih.gov

In terms of its biophysical properties, research comparing Aβ1-42, Aβ11-42, and [Pyr-11]-Aβ11-42 found that the pyroglutamate modification at position 11 did not play a crucial role in the peptide's aggregation capability or cytotoxicity in one study. nih.gov However, the same study acknowledged the potential aggregative and cytotoxic nature of [Pyr-11]-Aβ11-42, highlighting its pathological relevance given that Aβ11-42 is converted to this form in vivo. nih.gov Another study using a Drosophila model showed that the Aβ11-42 peptide exhibited pronounced, though less severe, toxicity compared to Aβ1-42. researchgate.net

The levels of AβpE11-42 in CSF have also been investigated as a potential biomarker for Alzheimer's disease. One study found that CSF levels of AβpE11-42 were significantly reduced in individuals with Alzheimer's disease compared to those with subjective memory complaints. frontiersin.orgfrontiersin.org This decrease is thought to reflect the sequestration of the peptide into stable aggregates in the brain. frontiersin.orgfrontiersin.org

Research Findings on [Pyr-11]-beta-Amyloid (11-42)

Research Area Key Finding Reference
Presence in CSF AβpE11-42 is one of the most common proteoforms found in human cerebrospinal fluid. nih.govfrontiersin.org
Plaque Composition AβpE11 is often observed to be the dominant form in the innermost core of senile plaques in the Alzheimer's disease cerebral cortex. nih.gov
Aggregation and Toxicity A study on Drosophila showed that the Aβ11-42 peptide displayed significant toxicity. researchgate.net
Aggregation and Toxicity A comparative study suggested that the pyroglutamate modification at Glu(11) does not have a critical role in aggregation and cytotoxicity. nih.gov
Biomarker Potential Cerebrospinal fluid levels of AβpE11-42 were found to be significantly lower in Alzheimer's disease patients compared to controls with subjective memory complaints. frontiersin.orgfrontiersin.org
Co-localization AβpE11 colocalizes with AβpE3 in amyloid plaques in the cerebral cortex of individuals with Alzheimer's disease. nih.gov

Mentioned Compounds

Compound Name Abbreviation
[Pyr-11]-beta-Amyloid (11-42) AβpE11-42
beta-Amyloid (1-40) Aβ1-40
beta-Amyloid (1-42) Aβ1-42
beta-Amyloid (4-42) Aβ4-42
beta-Amyloid (5-42) Aβ5-42
beta-Amyloid (8-42) Aβ8-42
beta-Amyloid (9-42) Aβ9-42
Pyroglutamate-beta-Amyloid (3-42) AβpE3-42
beta-Amyloid (11-40) Aβ11-40
beta-Amyloid (3-42) Aβ3-42
Pyroglutamate-beta-Amyloid (3-40) AβpE3-40
beta-Amyloid (4-40) Cu2+ Aβ4-40 Cu2+

Properties

Molecular Weight

3317.9

sequence

Pyr-VHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Biogenesis and Post Translational Modification Pathways of Pyr 11 Beta Amyloid 11 42

Precursor Processing and Cleavage Events Leading to Aβ Generation

The generation of amyloid-beta (Aβ) peptides, central to the pathology of Alzheimer's disease, is a result of the sequential proteolytic processing of the amyloid precursor protein (APP). APP is a single-pass transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail, expressed in many tissues but concentrated in the synapses of neurons. wikipedia.orgbiolegend.com The processing of APP can occur through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the amyloidogenic pathway, APP is first cleaved by an enzyme known as β-secretase (BACE1). nih.govnih.gov BACE1 is a transmembrane aspartic protease that can cleave APP at two primary sites. Cleavage at the +1 site (relative to the Aβ sequence) generates the soluble sAPPβ fragment and the 99-amino acid C-terminal fragment (C99). nih.gov Alternatively, BACE1 can cleave at the β'-site, which corresponds to the +11 position of the Aβ sequence, leading to the formation of an 89-amino acid C-terminal fragment (C89) and initiating the production of N-terminally truncated Aβ species, including Aβ(11-40/42). nih.govnih.gov

Following β-secretase cleavage, the membrane-bound C-terminal fragments (C99 or C89) are then processed by γ-secretase, a multi-protein complex. biolegend.comnih.gov The γ-secretase complex exhibits imprecise cleavage, resulting in Aβ peptides of varying lengths, most commonly ending at residue 40 (Aβ40) or 42 (Aβ42). mdpi.compnas.org The cleavage that produces Aβ(11-42) specifically involves the action of β-secretase at the β'-site followed by γ-secretase cleavage at residue 42. nih.goveurogentec.com While Aβ40 is the more abundant form, Aβ42 is considered more pathogenic due to its increased propensity to aggregate and form amyloid plaques. pnas.orgeurogentec.com

Table 1: Key Enzymes and Fragments in Aβ Generation

Enzyme/Fragment Description Role in Aβ(11-42) Formation
Amyloid Precursor Protein (APP) A transmembrane protein that is the precursor to Aβ peptides. wikipedia.org The parent molecule from which Aβ(11-42) is derived through proteolytic cleavage.
β-Secretase (BACE1) An aspartic protease that initiates the amyloidogenic pathway. nih.gov Cleaves APP at the β'-site (position 11) to generate the N-terminus of Aβ(11-42). nih.gov
γ-Secretase A multi-protein complex that performs the final cleavage of APP C-terminal fragments. nih.gov Cleaves the C89 fragment at residue 42 to release the Aβ(11-42) peptide. nih.goveurogentec.com
C89 Fragment An 89-amino acid C-terminal fragment of APP generated by BACE1 cleavage at the β'-site. The immediate precursor to Aβ(11-42) before γ-secretase cleavage.

Enzymatic Mechanisms of Pyroglutamate (B8496135) Formation at N-Terminus

A significant post-translational modification of Aβ peptides is the formation of a pyroglutamate (pGlu) residue at the N-terminus. This modification, known as pyroglutamylation, dramatically alters the biophysical properties of the Aβ peptide, rendering it more hydrophobic, resistant to degradation, and prone to aggregation. mdpi.comnih.gov

Role of Glutaminyl Cyclase (QC) in Pyroglutamate Conversion

The conversion of an N-terminal glutamate (B1630785) (E) or glutamine (Q) residue to pyroglutamate is catalyzed by the enzyme glutaminyl cyclase (QC). nih.govedpsciences.org QC is a zinc-dependent metalloenzyme that facilitates the intramolecular cyclization of the N-terminal residue, releasing a molecule of water in the case of glutamate or ammonia (B1221849) for glutamine. mdpi.comedpsciences.org This enzymatic conversion is a crucial step in the generation of pGlu-Aβ species, including [Pyr-11]-beta-Amyloid (11-42). edpsciences.org Studies have shown that inhibiting QC activity leads to a reduction in the burden of pyroglutamylated Aβ. edpsciences.org There are two main isoforms of QC in humans: a secreted form (sQC) and a Golgi-localized form (isoQC or gQC), both of which can contribute to the pyroglutamylation of Aβ. dergipark.org.tr

Substrate Specificity for N-Terminal Glutamate at Position 11

For the formation of [Pyr-11]-beta-Amyloid (11-42), the substrate for glutaminyl cyclase is the Aβ(11-42) peptide, which has a glutamate residue at its N-terminus (position 11 of the full-length Aβ sequence). researchgate.net The enzymatic activity of QC is not limited to a specific Aβ isoform, as it can catalyze pyroglutamate formation on Aβ peptides with N-terminal glutamate at both position 3 (Aβ(3-x)) and position 11 (Aβ(11-x)). edpsciences.orgnih.gov Research on the substrate specificity of QC has indicated a preference for certain amino acid residues in the vicinity of the N-terminal glutamine or glutamate. Specifically, QCs tend to favor aromatic side chains at the penultimate (second) position of the substrate peptide. dergipark.org.trnih.gov This specificity influences the efficiency of the pyroglutamylation reaction for different Aβ species.

Cellular Localization of [Pyr-11]-beta-Amyloid (11-42) Formation

The formation of [Pyr-11]-beta-Amyloid (11-42) involves the sequential actions of β-secretase, γ-secretase, and glutaminyl cyclase, each having distinct subcellular localizations. The initial cleavage of APP by BACE1 occurs in acidic intracellular compartments such as the endoplasmic reticulum (ER) and Golgi apparatus. wikipedia.orgnih.gov The subsequent cleavage by the γ-secretase complex also takes place within intracellular membranes, including the ER and mitochondria-associated membranes (MAMs). nih.gov

The final step, pyroglutamylation by QC, can occur in different cellular compartments depending on the QC isoform involved. The Golgi-localized isoQC can modify Aβ peptides within the Golgi complex. dergipark.org.tr The secreted form of QC (sQC) can act on Aβ peptides in the extracellular space after their secretion. nih.govresearchgate.net Evidence suggests that pGlu-Aβ formation can occur both intracellularly, within the somata of QC-expressing neurons, and extracellularly. nih.govresearchgate.net For instance, focal pGlu-Aβ deposits have been observed to be associated with QC-expressing interneurons in the hippocampus, suggesting an intracellular origin. nih.govresearchgate.net In contrast, diffuse pGlu-Aβ deposits may result from the extracellular action of secreted QC on Aβ peptides released at synapses. nih.govresearchgate.net The expression of APP and its catabolites have been identified in MAMs, suggesting this as a potential site for Aβ generation and subsequent modification. nih.gov

Table 2: Summary of Cellular Locations for [Pyr-11]-beta-Amyloid (11-42) Biogenesis

Cellular Component Role in [Pyr-11]-Aβ(11-42) Formation Supporting Evidence
Endoplasmic Reticulum (ER) / Golgi Apparatus Site of initial APP cleavage by BACE1 and subsequent processing by γ-secretase. wikipedia.orgnih.gov Also, location of isoQC for potential intracellular pyroglutamylation. dergipark.org.tr APP is processed through the secretory pathway. nih.gov isoQC is localized to the Golgi. dergipark.org.tr
Mitochondria-Associated Membranes (MAMs) AβPP and its catabolites, along with γ-secretase, are present in MAMs, suggesting it as a site for Aβ generation. nih.gov Studies have shown the localization of AβPP processing components in MAMs. nih.gov
Extracellular Space / Synapses Secreted QC (sQC) can catalyze the pyroglutamylation of Aβ(11-42) after its release from the cell. nih.govresearchgate.net Diffuse pGlu-Aβ deposits are found in terminal fields of QC-expressing projection neurons, and QC can be secreted. nih.govresearchgate.net
Neuron Somata Intracellular formation of pGlu-Aβ is associated with the somata of QC-expressing interneurons. nih.govresearchgate.net Focal pGlu-Aβ aggregates are co-localized with QC-positive neurons. nih.govresearchgate.net

Conformational Dynamics and Aggregation Propensity of Pyr 11 Beta Amyloid 11 42

Impact of Pyroglutamate (B8496135) Modification on Peptide Conformation

The post-translational modification that forms [Pyr-11]-beta-Amyloid (11-42) (AβpE11-42) from its precursor peptide, Aβ(11-42), introduces profound changes to its physicochemical properties and structure. researchgate.net This modification involves the truncation of the first ten amino acids, followed by the cyclization of the newly exposed N-terminal glutamate (B1630785) residue at position 11 into a pyroglutamate (pE), a five-membered lactam ring. acs.orgnih.gov

Altered Beta-Sheet Content and Secondary Structure

The conformational changes initiated by the N-terminal pyroglutamate promote a shift in the peptide's secondary structure towards a β-sheet-rich conformation. rsc.org Studies on pyroglutamate-modified Aβ isoforms indicate they have an increased tendency to form and stabilize β-sheet structures compared to their non-modified, full-length counterparts like Aβ(1-42). rsc.orgresearchgate.netrsc.org This propensity is critical, as the transition from soluble, often helical or random coil structures, to insoluble β-sheet aggregates is a central event in amyloid fibril formation. frontiersin.orgnih.gov The increased β-sheet content in the monomeric or early oligomeric states of AβpE11-42 likely lowers the energetic barrier for self-assembly, contributing to its rapid aggregation kinetics. rsc.orgrsc.org

Table 1: Comparison of Structural Properties

Feature Aβ(1-42) [Pyr-11]-beta-Amyloid (11-42) Reference
N-Terminus Charged, hydrophilic Neutral, more hydrophobic rsc.org
Monomer Stability Relatively higher Decreased researchgate.net
β-Sheet Propensity Lower in monomeric state Increased tendency to form β-sheets rsc.orgresearchgate.net
Overall Conformation Populates multiple discrete structural states Conformation influenced by rigid N-terminal lactam ring acs.orgnih.govwikipedia.org

Oligomerization and Fibrillogenesis Kinetics of [Pyr-11]-beta-Amyloid (11-42)

[Pyr-11]-beta-Amyloid (11-42) is recognized as a major component of the amyloid plaques found in Alzheimer's disease brains, a presence attributed to its aggressive aggregation behavior. eurogentec.comfrontiersin.organaspec.com

Accelerated Aggregation Dynamics Compared to Other Aβ Isoforms

Compared to the full-length, non-modified Aβ(1-42), pyroglutamated isoforms generally exhibit markedly accelerated aggregation kinetics. nih.gov While Aβ(1-42) is already known for its high aggregation rate compared to Aβ(1-40), the modification at position 11 can further hasten this process. bmbreports.orgmdpi.com Thioflavin-T (ThT) fluorescence assays, which monitor the formation of β-sheet-rich fibrils, have shown that pyroglutamated peptides often have a shorter lag phase, the initial period where aggregation nuclei are formed. nih.gov Studies comparing various N-terminally truncated and modified peptides have found that AβpE11-42 displays aggregation kinetics that are comparable to the highly pathogenic Aβ(1-42) isoform, underscoring its significant contribution to fibrillogenesis. researchgate.net

Table 2: Comparative Aggregation Kinetics

Aβ Isoform Relative Aggregation Rate Key Kinetic Features Reference
Aβ(1-40) Slower Longer lag phase bmbreports.org
Aβ(1-42) Faster Shorter lag phase, high propensity to form fibrils bmbreports.orgresearchgate.net
[Pyr-3]-Aβ(3-42) Variable; can be slower than Aβ(1-42) Can show delayed β-sheet formation in mixtures researchgate.net
[Pyr-11]-Aβ(11-42) Fast; similar to Aβ(1-42) Rapid formation of aggregates researchgate.net

Mechanisms of Seeded Aggregation and Co-Aggregation

Pyroglutamate-modified Aβ peptides are hypothesized to act as seeding agents, forming a stable nucleus that templates the misfolding and aggregation of other, more abundant Aβ species like Aβ(1-42). researchgate.netrsc.org The presence of even small quantities of AβpE11-42 can dramatically accelerate the fibrillation of Aβ(1-42). researchgate.net This "prion-like" behavior, where one misfolded protein induces the misfolding of others, is a key reason why these isoforms are considered to be particularly pathogenic. researchgate.net

Table 3: Summary of Aggregation Interactions

Interaction Type Description Implication for Pathogenesis Reference
Self-Aggregation Monomers of [Pyr-11]-Aβ(11-42) rapidly form oligomers and fibrils. Forms stable, degradation-resistant amyloid deposits. eurogentec.comanaspec.com
Seeded Aggregation Pre-formed [Pyr-11]-Aβ(11-42) aggregates act as templates, accelerating the aggregation of Aβ(1-42) monomers. Dramatically enhances the overall rate of amyloid plaque formation. researchgate.netrsc.org
Co-Aggregation [Pyr-11]-Aβ(11-42) incorporates into growing fibrils alongside Aβ(1-42) and other isoforms. Leads to heterogeneous plaques and accelerates fibril assembly. mdpi.comnih.gov

[Pyr-11]-beta-Amyloid (11-42) as a Seeding Nucleus for Aβ1-42

N-terminally truncated and modified forms of amyloid-beta (Aβ) peptides are significant components of the amyloid plaques found in Alzheimer's disease. Among these, species with a pyroglutamate at the N-terminus have been identified as potent initiators of Aβ aggregation. nih.gov These pyroglutamated peptides, including [Pyr-11]-beta-Amyloid (11-42) (also denoted as AβpE11-42 or AβN11(pE)), are considered potential seeding species that play a crucial role in the early stages of pathological amyloid aggregate formation. nih.gov

The seeding capability of AβpE11-42 lies in its ability to accelerate the aggregation cascade of the full-length Aβ1-42 peptide. Research indicates that N-terminally truncated Aβ peptides can nucleate the assembly of their full-length counterparts. nih.gov While some studies have suggested that pyroglutamated peptides generally exhibit substantially faster aggregation kinetics compared to the full-length peptide, specific analysis of AβpE11-42 has shown its aggregation rate to be quite similar to that of Aβ1-42. nih.govnih.gov This is in contrast to other pyroglutamated forms like AβpE3-42, which forms fibrils much more rapidly than Aβ1-42. scispace.com

The mechanism by which pyroglutamated peptides, in general, enhance Aβ1-42 aggregation involves influencing both primary and secondary nucleation pathways. Fibrils of pyroglutamated Aβ can serve as efficient templates for the elongation of Aβ1-42 and act as catalytic surfaces for its secondary nucleation. scispace.com This suggests that even small quantities of AβpE11-42 could initiate a cascade of Aβ1-42 aggregation, highlighting its importance as a pathological seeding nucleus.

Table 1: Comparative Aggregation Kinetics of Aβ Peptides
Peptide SpeciesRelative Aggregation RateSeeding Capability for Aβ1-42Reference
Aβ1-42BaselineN/A nih.gov
[Pyr-11]-beta-Amyloid (11-42)Similar to Aβ1-42Yes nih.govnih.gov
[Pyr-3]-beta-Amyloid (3-42)Faster than Aβ1-42Yes nih.govscispace.com

Molecular and Cellular Mechanisms of Pyr 11 Beta Amyloid 11 42 Pathogenicity

Neurotoxic Effects of [Pyr-11]-beta-Amyloid (11-42) Oligomers and Fibrils

A growing body of evidence indicates that soluble, prefibrillar oligomeric forms of Aβ are the primary neurotoxic species, rather than the mature, insoluble fibrils that constitute amyloid plaques. nih.govnih.govsmw.chuclouvain.be These oligomers are directly implicated in neuronal damage and the subsequent cognitive decline observed in AD. uni-konstanz.de While some research suggests that the pyroglutamate (B8496135) modification at the 11th position may not be a critical determinant of cytotoxicity compared to its unmodified counterpart, Aβ(11-42), the inherent aggregative and toxic nature of this peptide provides valuable insight into its pathological function. nih.gov

N-terminally truncated Aβ peptides are potent inducers of neuronal damage. Studies have demonstrated that various truncated forms, including those starting at position 4 (Aβ4-42), exhibit enhanced aggregation and neurotoxicity compared to full-length Aβ. nih.govfrontiersin.org Co-expression of different N-truncated Aβ species can even accelerate neuron loss synergistically in animal models. nih.gov

A systematic in vivo analysis using a Drosophila model provided specific insights into the toxicity of the 11-42 variant. Neuronal expression of Aβ(11-42) resulted in a pronounced, though less severe, toxic phenotype compared to Aβ(1-42) and Aβ(3-42). researchgate.net This toxicity manifested as significant impairments in key indicators of neuronal health. researchgate.net

Table 1: In Vivo Neurotoxic Effects of Aβ(11-42) Expression in a Drosophila Model researchgate.net
Toxicity MetricObserved Effect of Aβ(11-42) ExpressionImplication
LifespanSignificantly shortened lifespan compared to controls.Indicates induction of widespread, progressive neuronal damage.
Locomotor ActivityReduced velocity and impaired motor function over time.Suggests dysfunction and degeneration of motor neurons.
Brain Aggregate LoadStrong correlation between in vivo toxicity and the amount of insoluble Aβ in the brain.Links peptide aggregation directly to the observed neurodegenerative phenotype.

Furthermore, research has shown that a mutation at the glutamate-11 position (E11A) in the Aβ(11-42) peptide leads to reduced toxicity and aggregation, underscoring the importance of this specific N-terminal residue in the peptide's pathogenic activity. researchgate.net

Synaptic dysfunction is a primary event in the progression of AD, and soluble Aβ oligomers are considered the main drivers of this pathology. google.comfrontiersin.orgnih.gov These toxic oligomers disrupt synaptic plasticity, the cellular mechanism underlying learning and memory, by inhibiting long-term potentiation (LTP) and enhancing long-term depression (LTD). frontiersin.org

The mechanisms of synaptic impairment are multifaceted:

Receptor Disruption: Aβ oligomers interfere with the function of critical glutamate (B1630785) receptors, such as N-methyl-D-aspartate (NMDA) and AMPA receptors. This interference disrupts calcium homeostasis, a process vital for normal synaptic signaling, and damages synaptic plasticity. frontiersin.org

Structural Damage: The accumulation of Aβ oligomers leads to the physical degeneration of synapses, including damage to dendritic spines and dendrites in key memory centers like the hippocampus. google.comnih.gov

Glutamate Dysregulation: Aβ can trigger the accumulation of extracellular glutamate by reducing its uptake by glial cells, leading to excitotoxicity and further synaptic damage. frontiersin.org

Cellular Stress Pathways Activated by [Pyr-11]-beta-Amyloid (11-42)

The interaction of Aβ aggregates with neurons triggers a cascade of intracellular stress responses that contribute significantly to cellular dysfunction and eventual death.

The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. The accumulation of misfolded proteins, such as Aβ oligomers, can overload the ER's quality control machinery, leading to a condition known as ER stress. frontiersin.org This stress activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. nih.gov However, chronic or excessive ER stress, as induced by persistent Aβ exposure, becomes pathogenic.

Aβ-induced ER stress has been shown to:

Activate UPR Markers: Studies demonstrate that Aβ exposure leads to the upregulation of key ER stress marker proteins. nih.gov

Disrupt Lipid Homeostasis: ER stress can deregulate cholesterol metabolism, promoting cholesterol synthesis and its trafficking to mitochondria. This disrupts mitochondrial function and sensitizes neurons to Aβ-induced oxidative damage and death. nih.gov

Table 2: Key ER Stress Markers Upregulated by Aβ Peptides frontiersin.orgnih.gov
MarkerFunctionEffect of Aβ
GRP78 (BiP)An ER-resident chaperone that acts as a master regulator of the UPR.Increased expression.
GADD153 (CHOP)A transcription factor that promotes apoptosis under prolonged ER stress.Increased expression.
Caspase-12An ER-resident caspase specifically activated by ER stress, initiating an apoptotic cascade.Increased levels.
HAC1A key transcription factor that regulates the UPR.Increased expression.

Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation. Aβ peptides are known to activate several caspase-dependent pathways, leading to neuronal demise.

One major pathway involves pyroptosis, a highly inflammatory form of programmed cell death. Aβ can bind to receptors like Toll-like receptor 4 (TLR4), leading to the activation of the NLRP3 inflammasome. nih.gov This complex then activates caspase-1, which in turn cleaves Gasdermin D to execute pyroptosis. nih.gov

Another critical link is through ER stress, which can directly activate ER-resident caspases like caspase-12 and caspase-4. frontiersin.org Furthermore, murine caspase-11 (homologous to human caspases-4 and -5) is a key mediator of the non-canonical inflammasome pathway and can be activated by intracellular insults, leading to pyroptosis. taylorandfrancis.comwikipedia.orgjebms.orgmdpi.com This activation results in the release of pro-inflammatory cytokines, exacerbating neuroinflammation and contributing to cell death. wikipedia.org

Membrane Permeabilization and Ion Dysregulation

A primary mechanism of Aβ oligomer toxicity is the direct disruption of the neuronal plasma membrane. nih.govescholarship.orgacs.orgarizona.edu This interaction leads to increased membrane permeability, loss of ionic homeostasis, and ultimately, cell death. nih.gov This concept is often referred to as the "channelopathy hypothesis," which posits that Aβ oligomers form pore-like structures in the membrane. nanion.de

N-terminally truncated and pyroglutamate-modified Aβ peptides are particularly potent in this regard due to their biophysical properties. rsc.orgnih.gov Their faster aggregation kinetics lead to the formation of larger, membrane-inserted oligomers that are primarily responsible for increasing membrane permeability to ions. nih.govescholarship.orgacs.orgarizona.edu

Key findings regarding membrane disruption include:

Pore Formation: Electrophysiological studies show that N-terminally truncated Aβ peptides, such as Aβ(4-42), form stable ion channels in lipid membranes. nih.govnih.gov These channels allow the unregulated influx of ions, most notably Ca²⁺. nih.gov

Increased Permeability: Pyroglutamated Aβ peptides (AβpE3-42) have been shown to induce greater ion permeability across membranes compared to full-length Aβ. nih.gov

Ion Dysregulation: The influx of Ca²⁺ through these Aβ-formed channels disrupts intracellular calcium homeostasis, a critical event that triggers multiple downstream neurotoxic pathways, including mitochondrial dysfunction, oxidative stress, and apoptosis. nih.govplos.org

Table 3: Characteristics of Aβ-Induced Ion Channels nanion.denih.govnih.gov
CharacteristicDescriptionToxic Consequence
Formation SpeciesFormed by soluble, small oligomers, not monomers or mature fibrils.Explains the high toxicity of oligomeric species.
StabilityN-terminally truncated variants like Aβ(4-42) form highly stable channels.Leads to persistent and unregulated ion flow.
ConductancePyroglutamated variants (AβpE3-42) produce higher conductance events.Results in greater membrane permeability and more severe ion dysregulation.
Ion SelectivityPrimarily allows the influx of cations, especially Ca²⁺.Triggers calcium-dependent neurotoxic cascades.

Formation of Ion-Permeable Pores in Cellular Membranes

A prominent theory in the pathogenesis of amyloid-related diseases is the "channel hypothesis," which posits that Aβ oligomers can insert into cellular membranes and form pores, leading to unregulated ion flux and subsequent cellular dysfunction. This mechanism is not limited to the full-length Aβ peptide; N-terminally truncated forms have also been shown to engage in this pathogenic process.

Molecular dynamics simulations have been employed to investigate the interaction between Aβ(11-42) oligomers and model neuronal cell membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). These computational studies revealed that the aggregation state of Aβ(11-42) is critical for its membrane-disrupting activity. While monomers and dimers had a lesser effect, oligomers composed of more than two Aβ(11-42) peptides were significantly more likely to induce deformation of the lipid bilayer and facilitate the formation of water channels. rsc.orgpurdue.edu The energy barrier for the penetration of these oligomers into the membrane was found to decrease as the number of peptides in the aggregate increased, suggesting that aggregation is a key prerequisite for pore formation. rsc.orgpurdue.edu

The presence of cholesterol, a key component of neuronal membranes, was shown to increase the energy barrier for peptide penetration, thereby offering a protective effect on the membrane's integrity. rsc.orgpurdue.edu This finding underscores the complex interplay between the specific amyloid peptide species, its aggregation state, and the composition of the cellular membrane in mediating cytotoxicity. The formation of these ion-permeable pores is a direct mechanism by which [Pyr-11]-beta-Amyloid (11-42) can disrupt the essential barrier function of the cell membrane, leading to the downstream effects discussed below.

Table 1: Influence of Aβ(11-42) Oligomer Size on Membrane Interaction
Oligomer Size (Number of Peptides)Likelihood of Lipid DeformationLikelihood of Water Channel FormationRelative Energy Barrier for Membrane Penetration
1 (Monomer)LowLowHigh
2 (Dimer)LowLowModerate
>2 (Oligomer)HighHighLow

Dysregulation of Intracellular Calcium Homeostasis

The maintenance of strict intracellular calcium (Ca²⁺) homeostasis is vital for neuronal function, including neurotransmitter release, synaptic plasticity, and gene expression. Disruption of this delicate balance is a well-established early event in neurodegenerative diseases.

The ion-permeable pores formed by amyloid peptides, including variants like Aβ(11-42), are believed to be a primary conduit for the unregulated influx of extracellular calcium into the cytoplasm. nih.govnih.gov Studies on the full-length Aβ(1-42) have demonstrated that its globular, non-fibrillar forms can create calcium-permeable channels, leading to elevated intracellular Ca²⁺ levels and rapid cellular degeneration. nih.gov This Aβ-induced calcium influx can occur at nanomolar concentrations and is considered a direct pathway for toxicity, independent of interactions with membrane receptors. nih.govnih.gov

Given that Aβ(11-42) oligomers can also form membrane pores, it is highly probable that they too facilitate a pathological influx of Ca²⁺. rsc.org This sustained elevation of intracellular Ca²⁺ can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and excitotoxicity, ultimately culminating in neuronal death. plos.orgutdallas.edu While direct experimental evidence specifically linking [Pyr-11]-beta-Amyloid (11-42) to calcium dysregulation is still emerging, its demonstrated ability to form membrane channels strongly supports its involvement in this critical pathogenic mechanism. rsc.orgpurdue.edu

Interactions with Other Biological Molecules and Cellular Components

The pathogenicity of [Pyr-11]-beta-Amyloid (11-42) is not solely defined by its direct effects on membrane integrity and ion homeostasis. Its interactions with other key molecules and cellular systems are crucial in propagating the neurodegenerative cascade.

Modulation of Tau Protein Pathology

The "amyloid cascade hypothesis" posits that the aggregation of Aβ is an upstream event that triggers the hyperphosphorylation and aggregation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs). mdpi.com There is substantial evidence for a synergistic interaction between Aβ and tau pathologies.

Research has shown that soluble Aβ oligomers can promote the cellular uptake of tau fibril seeds, thereby potentiating the spread and aggregation of pathological tau within the brain. d-nb.info This "priming" of cells by Aβ oligomers makes them more susceptible to tau seeding. d-nb.info While these studies have primarily utilized full-length Aβ, the fundamental oligomeric nature driving this interaction suggests that oligomers of [Pyr-11]-beta-Amyloid (11-42) could play a similar role. The increased aggregation propensity and stability of pyroglutamated Aβ species may even enhance this pathological cross-talk. rsc.org This interaction provides a mechanistic link between the two core pathologies of Alzheimer's disease, where Aβ acts to accelerate the development of tau-related neurodegeneration. nih.govnih.gov

Influence on Lipid Peroxidation and Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. The brain is particularly vulnerable to oxidative damage, which is a key feature of Alzheimer's disease.

Amyloid-beta peptides are known to induce oxidative stress, including the peroxidation of lipids within cellular membranes. nih.govdntb.gov.ua This process can be initiated by the interaction of Aβ with metal ions, leading to the generation of free radicals. asahikawa-med.ac.jp Studies on other pyroglutamated forms, such as AβpE3-42, have indicated an enhanced capacity to induce lipid peroxidation in neurons compared to the full-length Aβ(1-42). researchgate.net The oxidative damage to lipids can further compromise membrane function, exacerbating the effects of pore formation and leading to the production of neurotoxic aldehydes. nih.gov The resulting oxidative stress can also damage proteins and nucleic acids, contributing to widespread cellular dysfunction. nih.govnih.gov Given the properties of other pyroglutamated Aβ variants, it is plausible that [Pyr-11]-beta-Amyloid (11-42) also contributes significantly to the oxidative stress environment in the AD brain.

Table 2: Comparative Effects of Aβ Variants on Cellular Stress
Aβ VariantMembrane Pore FormationIntracellular Ca²⁺ InfluxLipid PeroxidationTau Pathology Seeding
Aβ(1-42)DemonstratedDemonstratedDemonstratedDemonstrated (Oligomers)
AβpE3-42InferredInferredEnhancedInferred
[Pyr-11]-beta-Amyloid (11-42)Demonstrated (Oligomers)Inferred (via Pores)InferredInferred (Oligomers)
Note: "Inferred" indicates a high likelihood based on the properties of the peptide class, but direct experimental data for the specific variant is limited.

Interaction with Specific Receptors and Channels

In addition to forming their own pores, Aβ peptides can interact with and modulate the function of existing cellular receptors and ion channels. These interactions can disrupt normal synaptic signaling and contribute to neuronal dysfunction.

Studies have shown that Aβ oligomers can bind to and dysregulate the function of various receptors, including N-methyl-D-aspartate receptors (NMDARs) and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov For instance, the interaction with GluN2B-containing NMDARs has been shown to be a mechanism through which Aβ(1-42) disturbs intracellular calcium homeostasis. nih.gov Similarly, Aβ can affect the expression and function of nAChRs. nih.gov While specific studies detailing the receptor binding profile of [Pyr-11]-beta-Amyloid (11-42) are not yet available, its structural similarity to other toxic Aβ species suggests it may share the ability to interact with these and other cell surface proteins, thereby contributing to synaptic dysfunction and neurotoxicity. The amyloid precursor protein (APP) itself has also been identified as a receptor for extracellular Aβ oligomers, a process that is implicated in synaptic and memory dysfunction. nih.gov

Research Models and Methodologies for Studying Pyr 11 Beta Amyloid 11 42

In Vitro Experimental Systems

In vitro systems provide a controlled environment to investigate the fundamental biochemical and biophysical properties of [Pyr-11]-beta-Amyloid (11-42) without the complexities of a living organism.

The generation of high-purity [Pyr-11]-beta-Amyloid (11-42) is a critical first step for all subsequent research. Due to the peptide's high hydrophobicity and propensity to aggregate, specialized techniques are required for both its synthesis and purification.

Chemical Synthesis: The primary method for producing [Pyr-11]-beta-Amyloid (11-42) and related pyroglutamated peptides is Solid-Phase Peptide Synthesis (SPPS) . nih.govscispace.com Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. fz-juelich.de In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. To enhance the efficiency of coupling steps, particularly for "difficult sequences" prone to aggregation, microwave-assisted SPPS has been successfully utilized for other pyroglutamated Aβ peptides like AβpE3-42. nih.govscispace.comnih.gov This technique uses microwave energy to accelerate the chemical reactions, leading to higher yields and purity of the crude peptide.

Recombinant Production: While less common for modified peptides, recombinant expression in systems like Escherichia coli is a cost-effective method for producing large quantities of the unmodified Aβ backbone. mdpi.comantibodies-online.com This often involves expressing the peptide as part of a fusion protein to improve solubility and prevent premature aggregation within the host cell. antibodies-online.com Subsequent enzymatic cleavage is required to release the Aβ peptide, followed by purification. The N-terminal pyroglutamate (B8496135) modification would then typically require an additional enzymatic step using an enzyme like glutaminyl cyclase, which is known to catalyze this cyclization in vivo. nih.gov

Purification: Purification is arguably the most challenging step due to the peptide's tendency to aggregate. usc.galReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying the crude peptide. mdpi.comusc.gal To maintain the peptide in a monomeric, non-aggregated state during purification, specific strategies are employed:

Use of Organic Solvents: Solvents like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO) are used to dissolve the crude peptide and break up pre-existing aggregates before injection into the HPLC system. nih.gov

Basic pH Conditions: Amyloid peptides are often more soluble and less prone to aggregation under basic conditions. Therefore, mobile phases containing modifiers like ammonium (B1175870) hydroxide (B78521) (NH₄OH) are used instead of the more traditional trifluoroacetic acid (TFA). nih.gov

Column Choice: C4 or C8 columns are often preferred over C18 columns for large, hydrophobic peptides. usc.gal

After purification, the peptide fractions are typically lyophilized and stored at low temperatures. Prior to use in experiments, a strict disaggregation protocol is followed, often involving solubilization in neat HFIP or TFA followed by removal of the solvent and reconstitution in an appropriate buffer. usc.gal

Table 1: Overview of Synthesis and Purification Techniques for Pyroglutamated Aβ Peptides

Technique Description Key Considerations
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of the peptide on a solid resin support. Microwave assistance can improve efficiency. Prone to on-resin aggregation. Requires careful selection of coupling reagents and conditions.
Recombinant Expression Production of the peptide in a host organism (e.g., E. coli), often as a fusion protein. Requires post-expression enzymatic modification for pyroglutamate formation. Cost-effective for large scales.
Reverse-Phase HPLC (RP-HPLC) Standard method for high-resolution purification of the crude peptide. Peptide aggregation during purification is a major challenge. Requires optimization of solvents and pH.

Understanding the aggregation pathway of [Pyr-11]-beta-Amyloid (11-42) from soluble monomers into toxic oligomers and eventually mature fibrils is central to elucidating its role in disease. Several biophysical techniques are used in concert to monitor this process.

Thioflavin T (ThT) Fluorescence: This is the most common method for monitoring amyloid fibril formation in real-time. scispace.comnih.govnih.gov Thioflavin T is a fluorescent dye that exhibits a significant increase in quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet structures that define amyloid fibrils. antibodies-online.comusc.galanaspec.com By incubating the peptide in the presence of ThT and monitoring fluorescence intensity over time, a characteristic sigmoidal curve is generated, allowing for the quantification of aggregation kinetics, including the lag phase (nucleation), elongation phase, and plateau (equilibrium). biophysics-reports.org

Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. nih.govnih.gov It works by analyzing the temporal fluctuations in the intensity of light scattered by particles undergoing Brownian motion. DLS can be used to follow the aggregation process by monitoring the increase in the hydrodynamic radius of the peptide species as they assemble from monomers into oligomers and larger aggregates. nih.govplos.org This technique is particularly useful for detecting the formation of early-stage, pre-fibrillar aggregates that may not yet be ThT-positive. plos.org

Atomic Force Microscopy (AFM): AFM provides direct, high-resolution topographical images of the aggregated species at the nanoscale. biophysics-reports.orguba.ar In this technique, a sharp tip mounted on a flexible cantilever scans across a surface on which the peptide has been deposited. The deflection of the cantilever is used to construct a three-dimensional image. uwaterloo.ca AFM allows for the visualization and characterization of the morphology of different aggregate species throughout the fibrillization process, from small spherical oligomers to curvilinear protofibrils and ultimately to mature, twisted fibrils. nih.govnih.govresearchgate.net This provides crucial structural information that complements the kinetic data from ThT and DLS assays. biophysics-reports.org

Table 2: Comparison of Techniques for Characterizing Aβ Aggregation

Technique Principle Information Obtained
Thioflavin T (ThT) Fluorescence Dye binding to cross-β-sheet structures. Real-time kinetics of fibril formation (lag time, elongation rate).
Dynamic Light Scattering (DLS) Analysis of scattered light fluctuations from diffusing particles. Particle size distribution (hydrodynamic radius) over time.
Atomic Force Microscopy (AFM) Topographical imaging using a scanning probe. Direct visualization of aggregate morphology (oligomers, protofibrils, fibrils).

Determining the secondary and tertiary structure of [Pyr-11]-beta-Amyloid (11-42) in its various states (monomeric, oligomeric, fibrillar) is crucial for understanding its function and toxicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for obtaining atomic-resolution structural information. For amyloid peptides, solid-state NMR (ssNMR) is particularly valuable as it can be used to determine the structure of the insoluble, non-crystalline fibril aggregates. fz-juelich.de By using isotopically labeled ([¹³C, ¹⁵N]) peptides, ssNMR can reveal details about the peptide backbone and side-chain conformations, defining the regions that form the stable β-sheet core of the fibril and identifying intermolecular contacts that stabilize the fibril architecture. nih.gov Solution NMR can be used to study the structure of monomeric or small oligomeric forms in non-aggregating conditions, such as in the presence of organic solvents. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to probe the secondary structure of proteins by analyzing the vibrational frequencies of the peptide backbone. acs.org The amide I band (1600-1700 cm⁻¹), arising primarily from C=O stretching vibrations, is particularly sensitive to secondary structure. shimadzu.com Random coil structures typically show a peak around 1640-1645 cm⁻¹, while β-sheet structures are characterized by a strong peak in the 1620-1635 cm⁻¹ region. acs.orgshimadzu.commdpi.com FTIR can be used to monitor the conformational transition from a disordered state to a β-sheet-rich structure as the peptide aggregates. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its secondary structure. nih.gov In the far-UV region (190-250 nm), CD spectra can distinguish between different secondary structures. acs.org A characteristic minimum around 200 nm is indicative of a random coil conformation, whereas a minimum around 218 nm is the hallmark of β-sheet structure. nih.govptbioch.edu.pl Like FTIR, CD is widely used to follow the time-dependent conformational changes that occur during the aggregation of amyloid peptides. ucf.edunih.gov

To investigate the biological consequences of [Pyr-11]-beta-Amyloid (11-42) aggregation, researchers use various cell culture models to assess its neurotoxicity.

Primary Neuronal Cultures: These cultures are derived directly from the brain tissue of embryonic or neonatal rodents (e.g., rats or mice). oatext.comfrontiersin.org They represent a model system that closely mimics the in vivo environment, containing a mixed population of neurons and glial cells. nih.gov The neurotoxic effects of [Pyr-11]-beta-Amyloid (11-42) oligomers are assessed by adding prepared aggregates to the culture medium and measuring cell viability after a specific incubation period. oatext.com Common assays include:

MTT Assay: Measures the metabolic activity of living cells.

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, indicating cell death. oatext.com

Studies on the related AβpE3-42 have shown that its oligomers are highly toxic to primary neuronal cultures. nih.govnih.gov

Glial Cell Lines: In addition to neurons, glial cells (astrocytes and microglia) play a critical role in the brain's response to amyloid pathology. Cell lines of astrocytes or microglia, or primary glial cultures, are used to study the inflammatory response and other glial-specific reactions to [Pyr-11]-beta-Amyloid (11-42). nih.gov Research has demonstrated that pyroglutamated Aβ is toxic to glial cultures and can trigger inflammatory pathways. nih.gov

One of the proposed mechanisms of amyloid-beta toxicity is the disruption of cell membrane integrity through the formation of pores or ion channels. ucf.edumdpi.com This hypothesis is investigated using simplified model membrane systems.

Lipid Bilayers and Vesicles: Artificial membranes, such as planar lipid bilayers or small unilamellar vesicles (SUVs), are created using defined mixtures of phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819), POPC) that mimic the composition of neuronal membranes. nih.gov The interaction of [Pyr-11]-beta-Amyloid (11-42) oligomers with these membranes can be studied using various techniques:

Electrophysiology: Used with planar lipid bilayers to measure the formation of ion channels, characterized by discrete steps in electrical conductance. core.ac.uk

Dye Leakage Assays: Vesicles are loaded with a fluorescent dye. The addition of pore-forming peptides causes the dye to leak out, which can be measured as an increase in fluorescence.

Molecular Dynamics (MD) Simulations: Computational simulations are used to model the interaction between Aβ oligomers and lipid bilayers at an atomic level. These simulations can provide insights into the mechanism of peptide insertion into the membrane and the structural organization of the resulting pore. nih.gov Studies on Aβ(11-42) have indicated that oligomers are more likely than monomers to penetrate and deform the lipid bilayer, leading to the formation of water channels. nih.gov

In Vivo Animal Models

To understand the pathological role of pyroglutamated amyloid-beta in a complex living system, researchers rely on various animal models. While models specific to the [Pyr-11] variant are less common, extensive work on the [Pyr-3] variant provides a strong framework for these investigations.

Transgenic Mouse Models: A variety of transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease mutations are used. nih.gov These mice develop age-dependent amyloid pathology, including the deposition of pyroglutamated Aβ species in plaques and cerebral amyloid angiopathy (CAA). Immunohistochemical analysis of brain tissue from these models allows researchers to study the spatial and temporal deposition of [Pyr]-Aβ relative to other Aβ species. A consistent finding across many models is that the deposition of full-length Aβ precedes that of pyroglutamated Aβ, suggesting the latter may be involved in the maturation and stabilization of plaques. nih.gov

Non-Human Primates and Canines: Aged non-human primates and canines naturally develop aspects of amyloid pathology that are very similar to humans. Studies on the brains of these animals have shown that [Pyr-3]-Aβ is a major species found in both diffuse and cored plaques, as well as in vascular deposits. nih.gov These models are valuable because their pathology develops naturally with age, without genetic manipulation, providing insights into the sporadic form of the disease.

Drosophila Melanogaster Models of AβpE11-42 Expression

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying the in vivo toxicity of different amyloid-beta peptides due to its genetic tractability and relatively short lifespan. embopress.org While specific models expressing the pyroglutamated form of Aβ11-42 (AβpE11-42) are not extensively documented, studies on the expression of its precursor, Aβ11-42, provide significant insights into its potential neurotoxic effects. researchgate.netnih.gov

Expression of various Aβ peptides in the Drosophila nervous system has been shown to induce phenotypes such as shortened lifespan, locomotor deficits, and the formation of protein aggregates, all of which are hallmarks of amyloid-related neurodegeneration. nih.govmdpi.com A systematic in vivo analysis of several Aβ peptides, including Aβ11-42, revealed its pronounced, albeit less severe, toxic phenotype compared to the full-length Aβ1-42. researchgate.netnih.gov

Interactive Data Table: In Vivo Toxicity of Aβ Peptides in Drosophila

Aβ Peptide VariantMedian Lifespan (Days)Locomotor Activity (Velocity in mm/s at Day 10)
Control355.5
Aβ1-42152.5
Aβ3-42162.8
Aβ11-42223.5
Aβ11-42 (E11A mutant)284.5

This table is based on data from systematic comparative studies of Aβ peptide toxicity in Drosophila. The values are illustrative representations derived from published findings.

These studies underscore the importance of the N-terminal region of the Aβ peptide in modulating its toxicity. The reduced, yet significant, toxicity of Aβ11-42 suggests that while the first 10 amino acids contribute to its pathogenic potential, the truncated form remains a potent neurotoxic species. nih.gov Further investigation into models specifically expressing AβpE11-42 is necessary to delineate the precise contribution of the pyroglutamate modification to its in vivo toxicity.

Transgenic Mouse Models Overexpressing Pyroglutamate Aβ Variants (e.g., APP/PS1KI, TBA42, 5XFAD/QC-KO)

Transgenic mouse models are instrumental in studying the complex, age-dependent progression of amyloid pathology. While specific models overexpressing only AβpE11-42 are not widely characterized, several established models provide a crucial framework for understanding the in vivo consequences of pyroglutamated Aβ in general, with a primary focus on the more extensively studied AβpE3-42.

APP/PS1KI Mouse Model : This knock-in model expresses mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1). nih.gov These mice exhibit an age-dependent increase in the plaque load of AβpE3-42, which is associated with significant neuron loss and learning deficits. nih.gov The intraneuronal accumulation of N-terminally modified Aβ variants is a key feature of this model, suggesting it as a valuable tool for studying the early stages of pyroglutamate Aβ pathology. nih.gov

TBA42 Mouse Model : This model is specifically designed to produce AβpE3-42 by expressing a transgene that liberates Aβ3-42, which is then converted to AβpE3-42 by glutaminyl cyclase (QC). nih.gov TBA42 mice display age-dependent accumulation of AβpE3-42 and associated behavioral deficits. nih.govnih.gov This model is particularly useful for studying the direct effects of AβpE3-42 in the absence of overexpression of full-length APP.

5XFAD/QC-KO Mouse Model : The 5XFAD model overexpresses five familial Alzheimer's disease mutations in APP and PS1, leading to rapid and robust amyloid pathology. nih.gov Brains from 5XFAD mice contain a heterogeneous mixture of Aβ peptides, including AβpE3-42. nih.govnih.gov Crossing these mice with glutaminyl cyclase (QC) knock-out (QC-KO) mice allows for the investigation of the role of this enzyme in the formation of pyroglutamated Aβ and its impact on pathology.

Assessment of Neuropathological Hallmarks in Animal Models

The neuropathological assessment in these transgenic mouse models reveals key features associated with pyroglutamated Aβ accumulation.

In APP/PS1KI mice , there is a continuous increase in the plaque load positive for AβpE3 with age, while the density of plaques containing Aβ1-x declines. nih.gov This suggests a progressive N-terminal truncation and modification of Aβ peptides as the disease advances. nih.gov These mice also exhibit robust axonal degeneration and neuron loss in the hippocampus, which correlates with the accumulation of intraneuronal Aβ. nih.gov

The TBA42 model is characterized by the prominent intraneuronal accumulation of AβpE3-42, particularly in the hippocampus and cerebellum, with rare extracellular deposits. nih.gov This intraneuronal pathology is sufficient to trigger significant neuron loss and gliosis. nih.govfrontiersin.org

In 5XFAD mice , crossing with mice that overexpress human QC (hQC) leads to a significant increase in soluble AβpE3-42 levels and an elevated plaque load. Conversely, knocking out QC in 5XFAD mice reduces plaque load.

Interactive Data Table: Neuropathological Hallmarks in Mouse Models of Pyroglutamate Aβ

Mouse ModelKey Neuropathological FeaturesBrain Regions Primarily Affected
APP/PS1KIAge-dependent increase in AβpE3 plaque load, intraneuronal Aβ accumulation, axonal degeneration, neuron loss. nih.govHippocampus (CA1), Cortex. nih.gov
TBA42Prominent intraneuronal AβpE3-42 accumulation, gliosis, significant neuron loss with minimal extracellular plaques. nih.govfrontiersin.orgHippocampus, Cerebellum, Spinal Cord. nih.gov
5XFADHeterogeneous Aβ plaque deposition including AβpE3-42, gliosis, neuron loss. nih.govCortex, Hippocampus. nih.gov

Behavioral and Cognitive Impairment Studies in Transgenic Models

Behavioral and cognitive assessments in these transgenic models demonstrate a strong correlation between the accumulation of pyroglutamated Aβ and functional deficits.

APP/PS1KI mice exhibit robust learning and memory deficits at 6 months of age, which coincide with the extensive neuropathology observed in these animals. nih.gov They also show age-dependent impairments in working memory and motor tasks. nih.gov

TBA42 mice display age-dependent behavioral deficits. nih.govnih.gov At 12 months of age, they show significantly reduced performance in motor coordination tasks such as the balance beam and cross-maze tasks. nih.gov These mice also exhibit reduced anxiety levels at an early age. nih.gov

Crossing 5XFAD mice with TBA42 mice to generate FAD42 mice results in an aggravated behavioral phenotype at 6 months of age compared to the single transgenic lines. nih.govnih.gov This suggests a seeding effect of AβpE3-42 that exacerbates the pre-existing pathology and behavioral impairments. nih.govnih.gov Furthermore, overexpression of hQC in 5XFAD mice intensifies motor and working memory impairment.

Interactive Data Table: Behavioral and Cognitive Deficits in Mouse Models of Pyroglutamate Aβ

Mouse ModelAge of Onset of DeficitsKey Behavioral/Cognitive Impairments
APP/PS1KI6 monthsLearning and memory deficits, impaired working memory, motor deficits. nih.gov
TBA42Age-dependent (deficits observed at 12 months)Impaired motor coordination, reduced anxiety. nih.gov
5XFAD x TBA42 (FAD42)6 monthsAggravated behavioral phenotype compared to single transgenic lines. nih.govnih.gov
5XFAD with hQC overexpression6 monthsIntensified motor and working memory impairment.

Prevalence and Research Significance of Pyr 11 Beta Amyloid 11 42 in Alzheimer S Disease

Relative Abundance of [Pyr-11]-beta-Amyloid (11-42) in Brain Tissue

The composition of amyloid plaques is heterogeneous, containing not only full-length Aβ peptides (Aβ1-40 and Aβ1-42) but also a variety of N-terminally truncated species. nih.govnih.gov The relative abundance of these different Aβ forms can vary and may be linked to the progression of AD pathology. nih.gov

Research indicates that pyroglutamated forms of Aβ, including [Pyr-11]-Aβ(11-42) (also denoted as AβpE11-42) and [Pyr-3]-Aβ(3-42) (AβpE3-42), are abundant in the brains of individuals with Alzheimer's disease. nih.gov This is in contrast to the brains of non-demented elderly individuals, where full-length forms of Aβ are predominant. nih.gov While AβpE3-42 has been extensively studied and is known to constitute a substantial portion of the Aβ species in senile plaques, AβpE11-42 has received comparatively less attention. nih.govresearchgate.net However, studies have confirmed its significant presence within amyloid plaques in the cerebral cortex of AD patients. nih.gov

In sporadic AD (s-AD), the ratio of AβpE11–42 to Aβ1–42 was found to be two times higher in both cored and diffuse plaques compared to the diffuse plaques present in cognitively unimpaired individuals who still exhibit amyloid pathology. nih.gov This suggests an increased generation or deposition of this modified peptide is associated with the clinical manifestation of the disease.

The spatial localization of AβpE11-42 within amyloid plaques is a key area of investigation. Immunohistochemical studies using specific antibodies have revealed that both AβpE3 and AβpE11 are abundant in the mature senile plaques of AD brains, where they colocalize with full-length Aβ. nih.gov

Plaque ComponentPrimary Location within PlaqueAssociated Plaque Type
[Pyr-11]-Aβ(11-42) Innermost CoreCored and Diffuse Plaques
[Pyr-3]-Aβ(3-42) Colocalized with general AβCored and Diffuse Plaques
Aβ1-42 Diffuse Plaques (especially early)Diffuse and Cored Plaques
Aβ1-40 Associated with mature, cored plaquesCored Plaques

Longitudinal Studies of [Pyr-11]-beta-Amyloid (11-42) Accumulation

Understanding the timeline of Aβ species deposition is crucial for elucidating the progression of Alzheimer's disease. While direct longitudinal imaging or biochemical studies tracking AβpE11-42 specifically over time in living human cohorts are limited, inferences can be drawn from post-mortem tissue analysis and studies of related conditions.

Evidence suggests that N-terminally truncated Aβ peptides, particularly those ending in -42, may be involved in the initial steps of amyloidosis. frontiersin.org The presence of AβpE11 has been identified in the brain tissue of individuals with Down's syndrome, a condition with pathology similar to AD, even before birth. nih.gov This points to its potential role as an early player in the pathogenic cascade. Furthermore, some research indicates that pyroglutamate-modified peptides accumulate a decade before the onset of clinical symptoms. researchgate.net The observation that AβpE11-42 often forms the core of plaques suggests its deposition may precede or nucleate the deposition of other Aβ species, including the more abundant full-length Aβ1-42. nih.gov Studies have indicated that initial plaque deposition is driven by Aβx-42 species, with Aβ1-40 deposition occurring as plaques mature into a cored morphology. nih.gov

The accumulation of pyroglutamated Aβ is linked to the progression of AD. Studies have shown that diffuse plaques in individuals with clinical AD have increased levels of pyroglutamated Aβx-42 compared to cognitively unaffected individuals who also have amyloid plaques. nih.gov This suggests that the modification of Aβ peptides is a critical event in the maturation of plaques and the development of pathogenic, neurotoxic forms associated with cognitive decline. nih.gov

In cerebrospinal fluid (CSF), levels of AβpE11-42 have been observed to be significantly reduced in AD patients compared to individuals with subjective memory complaints. nih.gov This finding is consistent with the hypothesis that as the disease progresses, the peptide is increasingly sequestered into insoluble plaques within the brain, leading to lower concentrations in the CSF. frontiersin.orgnih.gov This pattern, where levels of certain Aβ species decrease in the CSF as brain plaque load increases, is a well-established feature of AD biomarkers.

Identification and Quantification in Biological Fluids for Research Stratification

The ability to accurately measure Aβ variants like AβpE11-42 in accessible biological fluids such as CSF is vital for research, patient stratification, and monitoring disease progression. While plasma detection remains challenging due to low concentrations and interference from other proteins, significant progress has been made in CSF analysis. nih.govnih.gov

An antibody-free method using Solid-Phase Extraction and Electrospray Ionization Liquid Chromatography-Mass Spectrometry has been developed for the precise identification and quantification of a panel of 19 Aβ isoforms in human CSF, including AβpE11-42. nih.gov A pilot study utilizing this technique on CSF from different patient cohorts demonstrated distinct alterations in the levels of several N-terminally truncated and modified Aβ peptides. frontiersin.orgnih.gov

The table below summarizes findings from a pilot study comparing CSF Aβ levels between Subjective Memory Complaint (SMC), Mild Cognitive Impairment (MCI), and Alzheimer's Disease (AD) cohorts. nih.gov

Aβ SpeciesChange in MCI vs. SMCChange in AD vs. SMCPotential Significance
AβpE11–42 Not significantly changedSignificantly ReducedPotential marker of disease progression (sequestration in plaques)
Aβ11–40 Present (absent in SMC)Decreased from MCI levelsHigher production in early phases, followed by aggregation
AβpE3–40 ReducedReducedPotential marker of disease progression
Aβ3–42 Present (absent in SMC)Decreased from MCI levelsHigher production in early phases, followed by aggregation
Aβ1-42 ReducedReducedEstablished core biomarker for AD

Data adapted from Girelli et al., Frontiers in Neurology, 2021. nih.gov

These findings highlight that AβpE11-42, along with other N-terminally truncated forms, can be quantified in CSF and shows alterations across the clinical spectrum of Alzheimer's disease. frontiersin.orgnih.gov This capability makes it a potential biomarker for tracking disease progression and for stratifying patients in clinical research, offering a more detailed picture of the underlying amyloid pathology beyond just Aβ1-42. nih.gov

Mass Spectrometry-Based Methods for Detection in Cerebrospinal Fluid (CSF)

The detection and quantification of various amyloid-beta (Aβ) isoforms in cerebrospinal fluid (CSF) are critical for understanding the pathophysiology of Alzheimer's disease (AD). Among the numerous N-terminally truncated Aβ peptides, [Pyr-11]-beta-Amyloid (11-42), also known as AβpE11–42, has garnered significant research interest. Mass spectrometry (MS)-based methods have emerged as a powerful tool for the specific and sensitive detection of this and other Aβ variants in CSF.

An antibody-free method combining Solid-Phase Extraction (SPE) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (LC-MS) has been successfully developed for the identification and quantification of Aβ isoforms in human CSF. frontiersin.org This technique allows for the detection of a panel of 19 Aβ isoforms, including N-terminally truncated and pyroglutamate-modified forms, some of which had not been previously quantified in CSF. frontiersin.org

The general workflow of these MS-based methods involves:

Sample Preparation: CSF samples are subjected to SPE to enrich Aβ peptides and remove interfering substances.

Chromatographic Separation: The extracted peptides are then separated using liquid chromatography (LC), which separates the different Aβ isoforms based on their physicochemical properties.

Mass Spectrometric Detection: The separated peptides are introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the precise identification and quantification of specific Aβ peptides, including AβpE11–42. frontiersin.org

Stable, isotope-labeled Aβ peptides are often used as internal standards in these assays to enable absolute quantification of the target peptides. nih.gov High-resolution mass spectrometers, such as quadrupole-orbitrap hybrid instruments, provide the high mass accuracy and sensitivity required for detecting low-abundance peptides in complex biological matrices like CSF. nih.gov

The sensitivity of these MS-based methods is comparable to traditional antibody-based techniques like ELISA for well-known Aβ isoforms (Aβ1–42, 1–40, 1–38) and extends to various N-terminally truncated and post-translationally modified forms. frontiersin.org This capability has enabled the first-time description of certain Aβ species in CSF, such as copper-Aβ complexes and phosphorylated Aβ forms. frontiersin.org

The table below summarizes key aspects of a representative LC-MS method for Aβ isoform detection in CSF.

ParameterDescription
Technique Solid-Phase Extraction and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (SPE-LC-MS) frontiersin.org
Sample Type Human Cerebrospinal Fluid (CSF) frontiersin.org
Analytes Panel of 19 Aβ isoforms, including N-terminally truncated and pyroglutamate-modified forms like AβpE11–42 frontiersin.org
Quantification Range Capable of quantifying CSF Aβ1-42 between 150-4,000 pg/mL nih.gov
Key Advantage Antibody-free method, allowing for the detection of a broad range of Aβ isoforms without reliance on specific antibodies frontiersin.org

Research into [Pyr-11]-beta-Amyloid (11-42) as a Potential Biochemical Marker of Disease Progression

Research into N-terminally truncated Aβ peptides, including [Pyr-11]-beta-Amyloid (11-42), has revealed their potential significance as biochemical markers for the progression of Alzheimer's disease. frontiersin.org Studies have shown that in addition to the widely studied full-length Aβ peptides, a variety of N-terminally truncated peptides are detected in high abundance in autopsy samples from both sporadic and familial AD patients. nih.govexonpublications.com These truncated species, including AβpE11-x, possess specific physicochemical properties that lead to a higher propensity for aggregation and increased stability, which likely contributes to their neurotoxic potential. nih.govexonpublications.com

A pilot study involving individuals with subjective memory complaints (SMC), mild cognitive impairment (MCI), and AD demonstrated alterations in the CSF levels of several N-terminally truncated Aβ forms in the MCI and AD groups. frontiersin.org Specifically, AβpE11–42 was found to be reduced in the CSF of AD patients compared to the SMC group. frontiersin.org This finding suggests that, similar to the well-established biomarker Aβ1-42, the CSF levels of AβpE11–42 may decrease as the peptide aggregates and deposits in the brain.

The table below presents a summary of the findings from this pilot study regarding the alterations of various Aβ isoforms in the CSF of MCI and AD patients compared to a control group (SMC).

Aβ IsoformAlteration in MCI vs. SMCAlteration in AD vs. SMCPotential Significance
Aβ11–40IncreasedDecreasedHigher production in early phases, followed by a decrease due to aggregation. frontiersin.org
Aβ3–42IncreasedDecreasedSimilar to Aβ11-40, suggests early increase and later decrease with disease progression. frontiersin.org
AβpE11–42 Not specifiedReduced Potential marker of disease progression, with reduced levels in AD. frontiersin.org
AβpE3–40ReducedReducedReduced levels in both MCI and AD suggest its involvement in the disease process. frontiersin.org
Aβ4–40 Cu2+Not specifiedAlteredThe role of metal-bound Aβ species is an area of active research. frontiersin.org

These findings indicate that pyroglutamate-modified Aβ forms are potential markers of disease progression. frontiersin.org The quantification of a panel of Aβ isoforms, including AβpE11–42, in CSF could be a valuable tool for patient stratification, monitoring disease progression, and identifying new potential therapeutic targets. frontiersin.org The development of novel antibodies specific for certain N-truncated Aβ peptides is expected to facilitate the creation of quantitative detection assays to better define their abundance in relation to full-length Aβ peptides. nih.gov

Mechanistic Insights for Modulating Pyr 11 Beta Amyloid 11 42 Pathology

Inhibition of Pyroglutamate (B8496135) Formation

A key strategy to mitigate the pathology associated with AβpE11-42 is to prevent its initial formation. This primarily involves targeting the enzyme responsible for the pyroglutamation process.

Targeting Glutaminyl Cyclase Activity

The conversion of N-terminal glutamate (B1630785) to a pyroglutamate residue is catalyzed by the enzyme glutaminyl cyclase (QC). nih.govresearchgate.net Research has shown that QC expression is upregulated in the brains of individuals with Alzheimer's disease, correlating with the presence of pyroglutamated Aβ peptides. nih.gov This has positioned QC as a promising therapeutic target. nih.govnih.gov

There are two main isoforms of QC in humans: a secretory form (sQC) and a Golgi-resident form (gQC). nih.govnih.gov While both can catalyze pyroglutamation, sQC is more highly expressed in neuronal tissues, making it particularly relevant to Alzheimer's disease pathology. nih.gov

InhibitorMechanismObserved Effects in Preclinical Models
PQ912 (Varoglutamstat)Competitive inhibitor of glutaminyl cyclase. nih.govReduced brain AβpE3-42 levels, decreased total Aβ plaque burden, and improved cognitive performance in transgenic mice. nih.govmdpi.com
PBD150Glutaminyl cyclase inhibitor.Significantly reduced the formation of AβpE3-42 in cell cultures and in the brains of Tg2576 mice. researchgate.net

Strategies to Counteract Aggregation and Oligomerization

Given the high aggregation propensity of AβpE11-42, another therapeutic avenue is to directly interfere with its assembly into toxic oligomers and fibrils.

Development of Agents Preventing [Pyr-11]-beta-Amyloid (11-42) Aggregation

A variety of small molecules have been investigated for their ability to inhibit the aggregation of Aβ peptides. While much of this research has focused on the full-length Aβ1-42, the principles are applicable to pyroglutamated forms. These inhibitors can act through several mechanisms, including binding to Aβ monomers to prevent their incorporation into aggregates, capping growing oligomers to halt their elongation, or redirecting aggregation towards non-toxic pathways. nih.gov

For example, compounds like curcumin (B1669340) and resveratrol (B1683913) have been shown to bind to the N-terminal region of Aβ42 and cap the height of oligomers that are formed. nih.gov Other molecules, such as the orcein-related compound O4, interact with the C-terminus and can promote the formation of larger, potentially less toxic, fibrillar structures. nih.gov While specific inhibitors for AβpE11-42 are less characterized, the general strategies for preventing Aβ aggregation hold promise.

Modulation of Co-Aggregation with Aβ1-42

The increased hydrophobicity and conformational changes induced by the N-terminal pyroglutamate residue are thought to be key drivers of this seeding capacity. mdpi.com Agents that can selectively bind to the N-terminal region of AβpE11-42 could potentially mask the features that promote its interaction with Aβ1-42, thereby inhibiting the seeding process.

Immunological Approaches Targeting [Pyr-11]-beta-Amyloid (11-42)

Immunotherapy, using either passive administration of antibodies or active vaccination to stimulate the patient's own immune system, represents a powerful approach to target and clear specific forms of Aβ from the brain. nih.govexonpublications.com

Antibodies have been developed that specifically recognize the pyroglutamated N-terminus of Aβ peptides. nih.gov Interestingly, some polyclonal antibodies raised against AβpE11-42 have been found to cross-react with other pathological Aβ species, such as Aβ1-42 and AβpE3-42, suggesting a shared structural epitope among these different forms. nih.gov This cross-reactivity could be advantageous, allowing a single antibody to target multiple toxic Aβ species. nih.gov Preclinical studies have shown that anti-AβpE11-42 antibodies can bind to amyloid deposits in human Alzheimer's disease brain tissue and inhibit the cytotoxicity induced by AβpE11-42 in cell culture. nih.gov

Active immunization strategies are also being explored. Vaccines have been designed to elicit an antibody response against specific regions of the Aβ peptide. oup.comuantwerpen.be For example, the ACI-24 vaccine, which targets the N-terminal region of Aβ, has been shown to induce antibodies that recognize pyroglutamated Aβ in addition to the full-length peptide in preclinical studies. oup.comuantwerpen.be This broad recognition of different pathogenic Aβ forms is a desirable feature for a therapeutic vaccine. oup.comuantwerpen.be

ApproachTargetKey Findings in Research
Passive Immunization (Monoclonal Antibodies)Pyroglutamated N-terminus of Aβ. nih.govAntibodies specific for pE-Aβ can recognize amyloid plaques in AD brain tissue. Some anti-AβpE11(pE) antibodies also bind to Aβ1-42 and AβN3(pE). nih.gov
Active Immunization (Vaccines)N-terminal region of Aβ. oup.comuantwerpen.beThe ACI-24 vaccine induces antibodies that recognize both full-length Aβ and pyroglutamated forms. oup.comuantwerpen.be DNA Aβ42 trimer immunization has been shown to reduce both amyloid and tau pathology in mouse models. nih.gov

Polyclonal Antibodies Specific for [Pyr-11]-beta-Amyloid (11-42) Epitopes

Research has demonstrated the generation and characterization of polyclonal antibodies raised against AβN11(pE), providing valuable information on the immunogenicity of this particular Aβ species and the potential for antibody-based therapeutic strategies. These studies have identified key epitopes and observed cross-reactivity with other pathological Aβ forms.

A notable study focused on rabbit polyclonal antibodies developed against AβN11(pE). nih.gov Epitope mapping of these antibodies revealed the presence of two primary B-cell epitopes. nih.gov One is located at the N-terminal part of the peptide, spanning amino acids 11-15, and the other is in the central region, corresponding to amino acids 20-24. This indicates that both the unique pyroglutamated N-terminus and a more central portion of the peptide are immunogenic.

Interestingly, these polyclonal antibodies exhibited cross-reactivity with other significant Aβ species, including the full-length Aβ1-42 and the N-terminally truncated and pyroglutamated AβN3(pE). nih.gov This suggests the existence of a shared B-cell epitope among these different pathological Aβ variants. nih.gov The ability of anti-AβN11(pE) antibodies to recognize and bind to naturally occurring Aβ aggregates in brain tissue from Alzheimer's disease patients has also been confirmed. nih.gov This is a critical finding, as it demonstrates the potential for such antibodies to target the pathological forms of Aβ present in the disease state.

Furthermore, in vitro studies have shown that these polyclonal antibodies can inhibit the cytotoxicity induced by AβN11(pE) in neuroblastoma cell lines. nih.gov Pre-incubation of AβN11(pE) with the specific antibodies resulted in a significant reduction in cell death, highlighting the neutralizing potential of this immunotherapeutic approach. nih.gov

Antibody TypeTarget EpitopeKey FindingsReference
Rabbit Polyclonal[Pyr-11]-beta-Amyloid (11-42)Identified B-cell epitopes at amino acids 11-15 and 20-24. nih.gov
Rabbit Polyclonal[Pyr-11]-beta-Amyloid (11-42)Demonstrated cross-reactivity with Aβ1-42 and AβN3(pE). nih.gov
Rabbit Polyclonal[Pyr-11]-beta-Amyloid (11-42)Recognized naturally occurring amyloid aggregates in human AD brain tissue. nih.gov
Rabbit Polyclonal[Pyr-11]-beta-Amyloid (11-42)Inhibited AβN11(pE)-induced cytotoxicity in IMR-32 neuroblastoma cells. nih.gov

Emerging Research Directions and Unanswered Questions

Elucidation of [Pyr-11]-beta-Amyloid (11-42) Specificity in Pathogenic Mechanisms

While the full-length Aβ peptides, Aβ(1-40) and Aβ(1-42), have long been the primary focus of Alzheimer's research, evidence now suggests that N-terminally truncated species, including [Pyr-11]-Aβ(11-42), may be particularly significant in the disease's progression. nih.gov Research indicates that the toxic effects of amyloid aggregates are correlated with a predominance of these N-terminal truncated species over the full-length forms. nih.gov

[Pyr-11]-Aβ(11-42) is generated from the amyloid precursor protein (APP) through cleavage by β-secretase (BACE) at an alternative site between Tyr10 and Glu11, followed by the cyclization of the exposed glutamate (B1630785) residue. nih.goveurogentec.com This modification confers a higher degree of hydrophobicity and an increased resistance to enzymatic degradation compared to its full-length counterparts. nih.gov These properties are believed to contribute to its enhanced neurotoxicity. Studies using Drosophila models have demonstrated that Aβ(pE11-42) causes severe neuronal toxicity. oup.com Furthermore, some N-shortened variants, including those with pyroglutamate (B8496135) modifications, can induce pro-inflammatory effects that may surpass those of Aβ(1-42). nih.gov A key area of ongoing research is to understand the precise molecular mechanisms that make [Pyr-11]-Aβ(11-42) so potent and how its pathogenic actions differ from or synergize with other Aβ variants.

Comprehensive Structural Characterization of [Pyr-11]-beta-Amyloid (11-42) Oligomers

The aggregation process of Aβ peptides is central to Alzheimer's pathology, with soluble oligomers now widely considered the most toxic species. researchgate.net Pyroglutamylated forms of Aβ, including [Pyr-11]-Aβ(11-42), are known to aggregate more rapidly than full-length Aβ. nih.gov This accelerated aggregation is a critical factor in their pathogenicity.

Understanding the three-dimensional structure of [Pyr-11]-Aβ(11-42) oligomers is a major goal for researchers. The transient and unstable nature of these small oligomeric assemblies presents a significant challenge to their structural characterization. frontiersin.org Advanced techniques like ion mobility mass spectrometry (IM-MS) and electron spin resonance (ESR) spectroscopy are being employed to probe the structure and conformation of Aβ oligomers. nih.gov Such studies have revealed that Aβ oligomers can exist in at least two different conformational states. nih.gov However, detailed, high-resolution structures of [Pyr-11]-Aβ(11-42) oligomers remain elusive. Future research will need to leverage a combination of biophysical techniques, including advanced NMR and cryo-electron microscopy, to fully characterize these toxic species. This knowledge is crucial for designing targeted therapeutic interventions.

Investigation of [Pyr-11]-beta-Amyloid (11-42) Interactions with Diverse Neuronal and Glial Cell Types

The neurotoxicity of Aβ peptides is mediated through their interactions with various components of the cell membrane on neurons and glial cells, such as microglia and astrocytes. nih.gov These interactions can disrupt membrane integrity, alter ion homeostasis, and trigger inflammatory responses. nih.govnih.gov

Aβ peptides can bind to a variety of cell surface receptors. nih.govd-nb.info Some identified receptors for different forms of Aβ include the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), the receptor for advanced glycation end-products (RAGE), and formyl peptide receptor-like 1 (FPRL1). nih.gov There is evidence that N-shortened Aβ variants may utilize formyl peptide receptor signaling to trigger distinct cellular effects in neurons and glia. nih.gov Furthermore, oligomeric Aβ has been shown to interact with cellular prion protein (PrPC), which then complexes with other receptors like mGluR5 to disrupt synaptic function. d-nb.info

A critical unanswered question is whether [Pyr-11]-Aβ(11-42) has a unique binding profile to specific neuronal or glial receptors that could explain its potent toxicity. Identifying the specific receptors and downstream signaling pathways activated by this peptide in different brain cell types is a key area for future investigation. This could reveal novel therapeutic targets to block its detrimental effects.

Development of Advanced In Vitro and In Vivo Models to Study [Pyr-11]-beta-Amyloid (11-42) Dynamics

To fully understand the role of [Pyr-11]-Aβ(11-42) in Alzheimer's disease, sophisticated experimental models are essential. Current research utilizes a range of models, from cell cultures to transgenic animals.

In vitro models, such as cultured hippocampal neurons, have been used to demonstrate the neurotoxicity and protein oxidation induced by Aβ peptides. nih.gov Molecular dynamics simulations are also employed to investigate the interaction of Aβ oligomers with lipid membranes, providing insights into pore formation and membrane disruption. rsc.org However, preparing synthetic Aβ fibrils that accurately mimic those formed under physiological conditions remains a challenge. mdpi.comnih.gov

In vivo models, like transgenic Drosophila and mice, are crucial for studying the long-term consequences of [Pyr-11]-Aβ(11-42) expression in a living organism. oup.comacs.org For instance, Drosophila models have shown that expression of Aβ(pE11-42) leads to severe neuronal toxicity and caspase-dependent neurodegeneration. oup.comresearchgate.net Transgenic mice expressing Aβ(pE3-42) have displayed significant neurodegeneration and lethal neurological deficits. nih.govacs.org While these models have been invaluable, there is a continuous need to develop and refine them to more accurately recapitulate the complex pathology of human Alzheimer's disease, particularly the specific contribution of [Pyr-11]-Aβ(11-42).

Model Type Examples Key Research Findings Limitations
In Vitro Cultured hippocampal neurons, Molecular dynamics simulationsDemonstrated neurotoxicity, protein oxidation, and membrane pore formation by Aβ peptides. nih.govrsc.orgDifficulty in replicating the physiological environment and fibril structure. mdpi.com
In Vivo Transgenic Drosophila, Transgenic miceShowed severe neurotoxicity, neurodegeneration, and lethal deficits from pyroglutamated Aβ expression. oup.comacs.orgresearchgate.netMay not fully recapitulate the complexity of human Alzheimer's pathology.

Refinement of Research Biomarkers for Early Detection and Progression Monitoring

The development of reliable biomarkers is critical for the early diagnosis of Alzheimer's disease, for monitoring its progression, and for assessing the efficacy of new treatments. Given the apparent importance of modified Aβ peptides in the early stages of the disease, there is a strong rationale for developing biomarkers that specifically detect species like [Pyr-11]-Aβ(11-42). nih.govnih.gov

Currently, cerebrospinal fluid (CSF) levels of Aβ(1-42), total tau, and phosphorylated tau are the core biomarkers used. nih.gov However, research is expanding to include other Aβ variants. Recent studies have shown that N-terminally truncated and pyroglutamate-modified Aβ forms are measurable in human CSF and could serve as potential markers of disease progression. nih.gov For example, plasma levels of Aβ(pE3-40) have shown a correlation with amyloid PET scan results, suggesting its potential as a screening tool. nih.gov

A major challenge is the development of highly sensitive and specific assays, such as advanced digital ELISA techniques, that can accurately quantify low concentrations of these modified peptides in accessible fluids like blood plasma. nih.govnih.gov Refining these biomarkers will be instrumental for future clinical trials and for enabling earlier intervention in Alzheimer's disease. medicaldevice-network.com

Biomarker Candidate Fluid Potential Utility Supporting Evidence
Aβ(pE3-40)PlasmaScreening and diagnosis, monitoring treatment.Correlates with amyloid PET status. nih.gov
N-terminally truncated Aβ formsCSFMarkers of disease onset and progression.Found in the CSF of patients and linked to disease progression. nih.gov
Aβ(42)/Aβ(40) RatioPlasma, CSFDiagnosis and prediction of amyloid pathology. nih.govaginganddisease.orgmdpi.comLower ratio indicates amyloid deposition in the brain. aginganddisease.org
Phosphorylated Tau (p-tau)Plasma, CSFDiagnosis and marker of neurofibrillary tangles. nih.govaginganddisease.orgLevels are altered in Alzheimer's disease. nih.gov

Q & A

Basic: What are the recommended protocols for preparing monomeric [Pyr-11]-beta-Amyloid (11-42) to minimize pre-aggregates?

Methodological Answer:
Monomeric preparation requires dissolving lyophilized peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. After evaporating HFIP, reconstitute the peptide in a volatile solvent (e.g., DMSO or NaOH) and subject it to size-exclusion chromatography (SEC) to isolate monomeric fractions. Validate monomer purity via dynamic light scattering (DLS) or transmission electron microscopy (TEM) .

Advanced: How can batch-to-batch variability in [Pyr-11]-beta-Amyloid (11-42) impact aggregation kinetics studies, and what QC steps mitigate this?

Methodological Answer:
Batch variability arises from differences in peptide content, salt residues, or solvent traces, which alter aggregation rates. To standardize experiments:

  • Request batch-specific certificates of analysis (CoA) detailing solubility and purity.
  • Perform peptide content analysis via amino acid analysis (AAA) or quantitative NMR.
  • Pre-treat all batches with HFIP and SEC to normalize starting conditions .

Basic: Which techniques are optimal for characterizing the secondary structure of [Pyr-11]-beta-Amyloid (11-42) during aggregation?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy: Monitors shifts from random coil to β-sheet structures.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies amide I and II bands for structural insights.
  • Thioflavin T (ThT) Assays: Quantifies β-sheet-rich fibril formation via fluorescence.
    Validate with TEM to correlate structural changes with morphology .

Advanced: How should researchers design experiments to resolve contradictions in neurotoxicity mechanisms reported for [Pyr-11]-beta-Amyloid (11-42)?

Methodological Answer:

  • Model Selection: Compare primary neuronal cultures (high physiological relevance) with immortalized cell lines (high reproducibility).
  • Dose-Response Curves: Test sub-fibrillar oligomers vs. mature fibrils at concentrations spanning 0.1–10 µM.
  • Control for Post-Translational Modifications: Include non-modified Aβ(11-42) to isolate pyroglutamate-specific effects .

Basic: What solvent systems effectively address solubility challenges of [Pyr-11]-beta-Amyloid (11-42)?

Methodological Answer:

  • Initial Solubilization: Use 1% NH₃ or 0.1% NaOH to dissolve lyophilized peptide.
  • Buffer Compatibility: Phosphate-buffered saline (PBS) at pH 7.4 is standard, but low-ionic-strength buffers (e.g., 10 mM HCl) may reduce aggregation during handling.
    Avoid Tris-based buffers, as they can interfere with aggregation assays .

Advanced: How can in vitro findings on [Pyr-11]-beta-Amyloid (11-42) oligomer toxicity be validated in in vivo models?

Methodological Answer:

  • Transgenic Models: Use APP/PS1 mice expressing human Aβ with pyroglutamate modifications.
  • Dosing Strategy: Intracerebroventricular injection of pre-formed oligomers (5–10 µg) to bypass blood-brain barrier limitations.
  • Outcome Metrics: Combine behavioral assays (Morris water maze) with immunohistochemistry for Aβ plaques and synaptic markers .

Basic: What controls are essential when assessing [Pyr-11]-beta-Amyloid (11-42)-induced neuroinflammation?

Methodological Answer:

  • Negative Controls: Vehicle-only treatments (e.g., DMSO or NaOH).
  • Reverse Peptide Controls: Scrambled-sequence Aβ peptides to rule out non-specific effects.
  • Positive Controls: LPS or TNF-α to validate inflammation assay sensitivity .

Advanced: How can structural data from conflicting cryo-EM studies of [Pyr-11]-beta-Amyloid (11-42) fibrils be reconciled?

Methodological Answer:

  • Meta-Analysis: Compare fibril preparation protocols (pH, agitation, ionic strength) across studies.
  • Molecular Dynamics (MD) Simulations: Model how environmental factors stabilize distinct fibril polymorphs.
  • Collaborative Validation: Share samples between labs to standardize imaging conditions and analysis pipelines .

Basic: How to quantify [Pyr-11]-beta-Amyloid (11-42) aggregation kinetics in real time?

Methodological Answer:

  • ThT Fluorescence: Monitor β-sheet formation with continuous shaking at 37°C.
  • DLS: Track hydrodynamic radius changes during oligomer-to-fibril transitions.
  • Quartz Crystal Microbalance (QCM): Measure mass deposition rates on sensor surfaces .

Advanced: What methodological frameworks guide the integration of [Pyr-11]-beta-Amyloid (11-42) findings into Alzheimer’s disease pathogenesis models?

Methodological Answer:

  • Systems Biology Approaches: Use protein interaction networks to map Aβ-induced synaptic disruption pathways.
  • Theoretical Frameworks: Link pyroglutamate-Aβ toxicity to the "amyloid cascade hypothesis" or "neuroinflammation cascade."
  • Cross-Disciplinary Validation: Combine biophysical data (e.g., fibril stability) with clinical CSF biomarker levels (e.g., Aβ42/tau ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.